3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves a series of organic reactions The initial step often includes the preparation of the 1,2,3,4-tetrahydroquinoline ring, followed by its sulfonylation This is usually achieved by reacting the tetrahydroquinoline with a suitable sulfonylating agent such as propane-1-sulfonyl chloride under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized protocols that ensure high yield and purity. This often involves the use of automated synthesis machinery and high-throughput techniques to streamline the preparation process. The reaction conditions are meticulously controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes a variety of chemical reactions including:
Oxidation: : This compound can be oxidized under appropriate conditions to yield corresponding sulfone derivatives.
Reduction: : Reduction reactions can convert sulfonyl groups to sulfides or other reduced forms.
Common Reagents and Conditions
Some common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. The specific conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand in studies of receptor binding or enzyme inhibition. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In the medical field, research is ongoing to explore the potential therapeutic applications of this compound. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.
Industry
Industrial applications of this compound include its use in the development of new materials, catalysts, or as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism by which 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects depends on its interaction with specific molecular targets. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Uniqueness
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide stands out due to the additional methyl group at the 3-position, which can significantly alter its chemical reactivity and biological activity. This subtle structural variation can enhance its effectiveness in specific applications, making it a unique and valuable compound in scientific research and industrial applications.
Here you go—your guide to a fascinating compound. What’s next on your agenda?
Properties
IUPAC Name |
3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-12-26(24,25)22-11-5-8-16-9-10-18(14-19(16)22)21-20(23)17-7-4-6-15(2)13-17/h4,6-7,9-10,13-14H,3,5,8,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGVHZCOCOKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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